Cas no 2228487-63-4 (5-(diethylamino)-2-(2-methylbut-3-yn-2-yl)phenol)

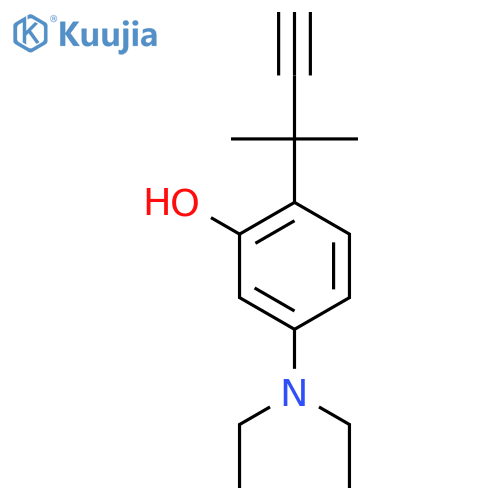

2228487-63-4 structure

商品名:5-(diethylamino)-2-(2-methylbut-3-yn-2-yl)phenol

5-(diethylamino)-2-(2-methylbut-3-yn-2-yl)phenol 化学的及び物理的性質

名前と識別子

-

- 5-(diethylamino)-2-(2-methylbut-3-yn-2-yl)phenol

- 2228487-63-4

- EN300-1812953

-

- インチ: 1S/C15H21NO/c1-6-15(4,5)13-10-9-12(11-14(13)17)16(7-2)8-3/h1,9-11,17H,7-8H2,2-5H3

- InChIKey: DTGAWUBKTHYXEH-UHFFFAOYSA-N

- ほほえんだ: OC1C=C(C=CC=1C(C#C)(C)C)N(CC)CC

計算された属性

- せいみつぶんしりょう: 231.162314293g/mol

- どういたいしつりょう: 231.162314293g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 285

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 23.5Ų

5-(diethylamino)-2-(2-methylbut-3-yn-2-yl)phenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1812953-2.5g |

5-(diethylamino)-2-(2-methylbut-3-yn-2-yl)phenol |

2228487-63-4 | 2.5g |

$2828.0 | 2023-09-19 | ||

| Enamine | EN300-1812953-5g |

5-(diethylamino)-2-(2-methylbut-3-yn-2-yl)phenol |

2228487-63-4 | 5g |

$4184.0 | 2023-09-19 | ||

| Enamine | EN300-1812953-0.25g |

5-(diethylamino)-2-(2-methylbut-3-yn-2-yl)phenol |

2228487-63-4 | 0.25g |

$1328.0 | 2023-09-19 | ||

| Enamine | EN300-1812953-5.0g |

5-(diethylamino)-2-(2-methylbut-3-yn-2-yl)phenol |

2228487-63-4 | 5g |

$4184.0 | 2023-06-01 | ||

| Enamine | EN300-1812953-0.5g |

5-(diethylamino)-2-(2-methylbut-3-yn-2-yl)phenol |

2228487-63-4 | 0.5g |

$1385.0 | 2023-09-19 | ||

| Enamine | EN300-1812953-1.0g |

5-(diethylamino)-2-(2-methylbut-3-yn-2-yl)phenol |

2228487-63-4 | 1g |

$1442.0 | 2023-06-01 | ||

| Enamine | EN300-1812953-0.05g |

5-(diethylamino)-2-(2-methylbut-3-yn-2-yl)phenol |

2228487-63-4 | 0.05g |

$1212.0 | 2023-09-19 | ||

| Enamine | EN300-1812953-10.0g |

5-(diethylamino)-2-(2-methylbut-3-yn-2-yl)phenol |

2228487-63-4 | 10g |

$6205.0 | 2023-06-01 | ||

| Enamine | EN300-1812953-1g |

5-(diethylamino)-2-(2-methylbut-3-yn-2-yl)phenol |

2228487-63-4 | 1g |

$1442.0 | 2023-09-19 | ||

| Enamine | EN300-1812953-0.1g |

5-(diethylamino)-2-(2-methylbut-3-yn-2-yl)phenol |

2228487-63-4 | 0.1g |

$1269.0 | 2023-09-19 |

5-(diethylamino)-2-(2-methylbut-3-yn-2-yl)phenol 関連文献

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Sruthi Ann Alex,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2016,8, 2131-2137

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

2228487-63-4 (5-(diethylamino)-2-(2-methylbut-3-yn-2-yl)phenol) 関連製品

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 624-75-9(Iodoacetonitrile)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量